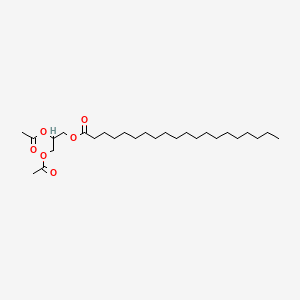
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is a chemical compound with the molecular formula C27H50O6. It is an ester derived from eicosanoic acid and glycerol, where the hydroxyl groups of glycerol are acetylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of eicosanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The acetylation step can be carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield eicosanoic acid and glycerol derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Hydrolysis: Eicosanoic acid and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of eicosanoic acid, 2,3-bis(acetyloxy)propyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence lipid metabolism. The acetyl groups may also play a role in acetylation reactions, affecting protein function and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar structure but with a shorter carbon chain.
Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester:
Uniqueness
Eicosanoic acid, 2,3-bis(acetyloxy)propyl ester is unique due to its longer carbon chain (20 carbons), which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .
Propiedades
Número CAS |
55429-67-9 |
|---|---|
Fórmula molecular |
C27H50O6 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
2,3-diacetyloxypropyl icosanoate |
InChI |
InChI=1S/C27H50O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)32-23-26(33-25(3)29)22-31-24(2)28/h26H,4-23H2,1-3H3 |
Clave InChI |
LXMJDNTZSSFUNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)

![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)


![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)




